molecular formula C3H6N4O B13488902 5-amino-2-methyl-2H-1,2,3-triazol-4-ol

5-amino-2-methyl-2H-1,2,3-triazol-4-ol

Cat. No.: B13488902
M. Wt: 114.11 g/mol
InChI Key: BMQCOTOKUCWTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-methyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol can be achieved through various methods. One common approach involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H₂O to yield 5-substituted 2H-1,2,3-triazol-4-ols . Another method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of triazole synthesis, such as the use of readily available starting materials and mild reaction conditions, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-2H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-methyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and ability to form stable complexes with various metals make it particularly valuable in the development of energetic materials and coordination compounds.

Properties

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

4-amino-2-methyl-1H-triazol-5-one

InChI

InChI=1S/C3H6N4O/c1-7-5-2(4)3(8)6-7/h1H3,(H2,4,5)(H,6,8)

InChI Key

BMQCOTOKUCWTPB-UHFFFAOYSA-N

Canonical SMILES

CN1NC(=O)C(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.